Cas no 1825512-54-6 (N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(Cyanomethyl)-4-methyl-N-2-propyn-1-yl-3-thiophenecarboxamide
- EN300-4598673
- 1825512-54-6
- N-(CYANOMETHYL)-4-METHYL-N-(PROP-2-YN-1-YL)THIOPHENE-3-CARBOXAMIDE
- N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide
- AKOS030644592
- Z1982518439
-
- インチ: 1S/C11H10N2OS/c1-3-5-13(6-4-12)11(14)10-8-15-7-9(10)2/h1,7-8H,5-6H2,2H3
- InChIKey: OBZHFQUPPIPBDE-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C(=C1)C(N(CC#N)CC#C)=O
計算された属性
- せいみつぶんしりょう: 218.05138412g/mol
- どういたいしつりょう: 218.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.232±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 413.5±45.0 °C(Predicted)
- 酸性度係数(pKa): -2.15±0.70(Predicted)
N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4598673-0.05g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 0.05g |
$827.0 | 2025-03-15 | |
Enamine | EN300-4598673-0.5g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 0.5g |
$946.0 | 2025-03-15 | |
Enamine | EN300-4598673-2.5g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-15 | |
Enamine | EN300-4598673-10.0g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-15 | |
Enamine | EN300-4598673-0.1g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 0.1g |
$867.0 | 2025-03-15 | |
Enamine | EN300-4598673-0.25g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 0.25g |
$906.0 | 2025-03-15 | |
Enamine | EN300-4598673-5.0g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-15 | |
Enamine | EN300-4598673-1.0g |
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |
1825512-54-6 | 95.0% | 1.0g |
$986.0 | 2025-03-15 |
N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamideに関する追加情報
Introduction to N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide (CAS No: 1825512-54-6)
N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide, with the CAS number 1825512-54-6, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group, a cyanomethyl substituent, and a propargyl group. The combination of these functional groups makes it a versatile molecule with potential applications in various areas of research and industry.
Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the realm of organic electronics. The thiophene ring in N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide serves as a conjugated system, which is crucial for electron delocalization and thus enhances the compound's electronic properties. This feature makes it an attractive candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated that such compounds can exhibit excellent charge transport properties, making them suitable for high-performance electronic devices.
The presence of the cyanomethyl group (-CH₂CN) and the propargyl group (-C≡CH) further enhances the functionality of this compound. The cyanomethyl group introduces additional electron-withdrawing effects, which can modulate the electronic properties of the molecule. On the other hand, the propargyl group adds rigidity to the structure, potentially improving stability and mechanical properties. These characteristics are particularly valuable in applications where both electronic performance and structural integrity are critical.
Recent advancements in synthetic chemistry have enabled more efficient methods for synthesizing N-(Cyanomethyl)-4-methyl-N-prop-2-yne thiol thioether amide derivatives. For instance, researchers have employed transition-metal-catalyzed coupling reactions to achieve high yields and selectivity in the synthesis process. These methods not only streamline production but also pave the way for further modifications to tailor the compound's properties for specific applications.
In terms of applications, N-(Cyanomethyl)-4-methyl-N-propargylthio thioether amide has shown promise in drug discovery efforts. Its unique structure allows for interactions with various biological targets, making it a potential lead compound for therapeutic agents. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry and catalysis.
From an environmental standpoint, understanding the degradation pathways and ecological impact of N-(Cyanomethyl)-4-methyl-N-propargylthio thioether amide is essential for its sustainable use. Recent studies have explored its biodegradability under different environmental conditions, providing insights into its potential long-term effects on ecosystems. These findings underscore the importance of responsible handling and disposal practices when working with such compounds.
In conclusion, N-(Cyanomethyl)-4-methyl-N-propargylthio thioether amide (CAS No: 1825512-54-6) represents a cutting-edge compound with multifaceted applications across various scientific domains. Its unique structural features and functional groups make it an invaluable tool for researchers aiming to push the boundaries of organic synthesis and materials science. As ongoing research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.
1825512-54-6 (N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide) 関連製品
- 1342577-38-1(cyclopropyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine)
- 2091354-83-3(CID 125513376)
- 16496-99-4(Leelamine hydrochloride)
- 13196-10-6(1-benzofuran-5-ol)
- 1694364-37-8(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde)
- 1794737-42-0(Sertindole-d)
- 2202374-20-5(4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine)
- 339013-71-7(4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone)
- 2003420-41-3(2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)
- 2418729-83-4(3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid)




